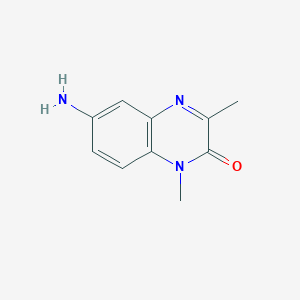

6-Amino-1,3-dimethyl-2(1H)-quinoxalinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-amino-1,3-dimethylquinoxalin-2-one |

InChI |

InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-4-3-7(11)5-8(9)12-6/h3-5H,11H2,1-2H3 |

InChI Key |

JRAFXAPYTMIORL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)N)N(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of Quinoxalinone Systems

Established Synthetic Routes to 2(1H)-Quinoxalinones

The construction of the 2(1H)-quinoxalinone core is primarily achieved through cyclization reactions that form the pyrazinone ring fused to a benzene (B151609) backbone. Over the years, classical methods have been refined and novel, more efficient protocols have emerged.

Cyclocondensation Approaches

The most traditional and widely employed method for synthesizing 2(1H)-quinoxalinones is the cyclocondensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mtieat.org This approach is versatile, with variations allowing for the introduction of different substituents on the quinoxalinone ring.

A common strategy involves the reaction of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester. For instance, the synthesis of a 3-substituted quinoxalin-2-one can be achieved by condensing an o-phenylenediamine with an α-keto ester. The reaction typically proceeds by initial formation of an imine, followed by intramolecular cyclization and dehydration.

In a notable one-pot method, 2,2-dibromo-1-arylethanones react with aryl-1,2-diamines in dimethyl sulfoxide (B87167) (DMSO) to yield 3-arylquinoxalin-2-ones. thieme-connect.de This reaction proceeds through an oxosulfonium intermediate. thieme-connect.de The use of different substituted 2,2-dibromo-1-phenylethanones and aryl-1,2-diamines allows for the synthesis of a variety of quinoxalin-2-ones. thieme-connect.de

| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield | Reference |

| Aryl-1,2-diamine | 2,2-dibromo-1-phenylethanone | 3-Arylquinoxalin-2-one | Triethylamine, DMSO, 75 °C | Good | thieme-connect.de |

| o-Phenylenediamine | Glyoxal | Quinoxaline (B1680401) | Acetonitrile | High | sapub.org |

| N-Aryl cyanoacetamides | tert-Butyl nitrite | Quinoxalin-2-ones | One-pot | Moderate to Good | nih.gov |

Microwave-Assisted Synthetic Protocols

To address the often harsh conditions and long reaction times of classical methods, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of quinoxalinone scaffolds. nih.govudayton.edu Microwave irradiation can dramatically reduce reaction times, improve yields, and is often performed under solvent-free or environmentally benign conditions. udayton.eduorganic-chemistry.org

One such protocol involves the reaction of symmetrical 1,2-diaminobenzenes with ethyl 2-bromoalkyl/phenyl acetates using DBU as a base under solvent-free microwave conditions, affording quinoxalin-2-ones in good to excellent yields. organic-chemistry.org Another microwave-assisted approach describes a solvent-dependent chemoselective reaction of 4-arylidene-2-phenyloxazol-5-ones with o-diamines to produce 3-benzylquinoxalin-2(1H)-ones, among other products, in good to excellent yields with short reaction times. nih.gov

The synthesis of 6-aminoquinoxalines has been efficiently achieved through the nucleophilic substitution of 6-fluoroquinoxaline (B159336) with various amines under microwave irradiation, a reaction that is often sluggish and produces by-products under conventional heating. mdpi.com Furthermore, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water can be accelerated by microwave heating to produce quinazolinones. rsc.org

| Reactants | Conditions | Product | Yield | Time | Reference |

| 2-Aminobenzophenones, Urea | Glacial Acetic Acid, 140 °C, MW | 4-Phenylquinazolin-2(1H)-ones | 31-92% | 30-45 min | nih.gov |

| 6-Fluoroquinoxaline, Pyrrolidine, K2CO3 | DMSO, 200 °C, MW | 6-(1-Pyrrolidinyl)-quinoxaline | High | 30 min | mdpi.com |

| Symmetrical 1,2-diaminobenzenes, Ethyl 2-bromoalkyl/phenyl acetates, DBU | Solvent-free, MW | Quinoxalin-2-ones | Good to Excellent | Not specified | organic-chemistry.org |

Multi-Component Reactions for Quinoxalinone Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like quinoxalinones in a single synthetic operation. researchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening.

One notable MCR is the Ugi reaction, which can be adapted for quinoxalinone synthesis. bohrium.com For example, a sequential Ugi reaction followed by a catalytic aza-Wittig cyclization has been developed for the one-pot synthesis of multi-substituted quinoxalin-2(1H)-ones. thieme-connect.de Isocyanide-based MCRs are central to this strategy, where an isocyanide, an amine, a carbonyl compound, and a carboxylic acid react to form an intermediate that can then be cyclized to the desired quinoxalinone. bohrium.com

Researchers have also developed three-component reactions for the synthesis of functionalized quinoxalin-2(1H)-ones. For instance, a reaction involving quinoxalin-2(1H)-ones, unactivated olefins, and TMSN3, using a hypervalent iodine(III) reagent as an oxidant, rapidly produces azido-functionalized quinoxalinones. nih.gov Another three-component reaction utilizes quinoxalin-2(1H)-ones, DMSO as a methylation reagent, and styrene (B11656) under metal-free catalytic conditions to yield 3-substituted quinoxalin-2(1H)-ones. nih.gov

| Reaction Type | Components | Product | Key Features | Reference |

| Tandem Reaction | Quinoxalin-2(1H)-ones, Unactivated olefins, TMSN3 | Azide-containing quinoxalin-2(1H)-ones | Rapid (within 1 min), Hypervalent iodine(III) oxidant | nih.gov |

| Three-component | Quinoxalin-2(1H)-ones, DMSO, Styrene | 3-Methylated quinoxalin-2(1H)-ones | Metal-free, H2O2-mediated | nih.gov |

| Ugi/Aza-Wittig | o-Phenylenediamines, Aldehydes, Isocyanides, α-Keto acids | Multi-substituted quinoxalin-2(1H)-ones | One-pot, High diversity | thieme-connect.de |

Regioselective Functionalization Strategies for Quinoxalinone Cores

The ability to selectively introduce functional groups at specific positions of the quinoxalinone core is crucial for modulating its biological activity. The C3 position is a common site for functionalization due to its reactivity. rsc.org

Directed Amination and Alkoxylation

Direct C-H amination and alkoxylation represent highly atom-economical methods for introducing nitrogen and oxygen functionalities onto the quinoxalinone scaffold. These methods avoid the need for pre-functionalized substrates, such as halo-quinoxalinones.

Visible-light-induced direct C(sp2)-H amination of quinoxalin-2(1H)-ones with TMSN3 has been developed as a method to synthesize 3-aminoquinoxalin-2(1H)-ones without the need for an external ligand or oxidant. researchgate.net Another approach utilizes visible light to accelerate the amination of quinoxalin-2-ones with dialkyl azodicarboxylates under metal- and photocatalyst-free conditions, yielding aminal derivatives that are versatile synthetic intermediates. rsc.org A photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has also been established, using air as the sole oxidant under metal- and photocatalyst-free conditions. acs.org

For alkoxylation, a catalyst-free cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with primary or secondary alcohols has been reported. organic-chemistry.org This reaction uses PhI(OTFA)2 as an oxidant to afford 3-alkoxyquinoxalin-2(1H)-ones in very good yields. organic-chemistry.org

| Reaction | Reagents | Conditions | Product | Yield | Reference |

| C-H Amination | TMSN3 | Visible light | 3-Aminoquinoxalin-2(1H)-ones | Not specified | researchgate.net |

| C-H Amination | Dialkyl azodicarboxylates | Visible light, Metal- and photocatalyst-free | Aminal quinoxaline derivatives | Up to 99% | rsc.org |

| C-H Alkoxylation | Primary or secondary alcohols, PhI(OTFA)2 | Catalyst-free | 3-Alkoxyquinoxalin-2(1H)-ones | Very good | organic-chemistry.org |

| Dehydrogenative Amination | Aliphatic amines, Air | Photoinduced, Metal- and photocatalyst-free | 3-Aminoquinoxalin-2(1H)-ones | High | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and they have been extensively applied to the functionalization of the quinoxalinone core. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this regard. mdpi.com These reactions typically involve the coupling of a halo-quinoxalinone with a suitable partner, such as a boronic acid or an amine.

The Suzuki-Miyaura reaction enables the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.gov For example, the coupling of a bromo-substituted quinoxalinone with an arylboronic acid in the presence of a palladium catalyst and a base can generate 6-aryl-substituted quinoxalinones. mdpi.com The choice of ligand, base, and solvent can be critical for achieving high yields and minimizing side reactions. mdpi.com

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of amino-substituted quinoxalinones. mdpi.comnih.gov This reaction involves the palladium-catalyzed coupling of a halo-quinoxalinone with a primary or secondary amine. st-andrews.ac.uk An intramolecular version of this reaction has been used to synthesize quinoxalinone scaffolds via microwave-assisted N-arylation of bromoanilides. nih.gov

| Reaction | Substrates | Catalyst/Ligand | Conditions | Product | Reference |

| Suzuki-Miyaura | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Na2CO3, Toluene/Water, NBu4Br, 115 °C | Unsymmetrical quinazolinylphenyl-1,3,4-thiadiazoles | mdpi.com |

| Buchwald-Hartwig | Heterocyclic bromides, Aliphatic amines | CuI/proline | Microwave irradiation | Aminated heterocycles | organic-chemistry.org |

| Intramolecular N-arylation | Bromoanilides | Palladium catalyst | Microwave irradiation | Bicyclic and polycyclic quinoxalinones | nih.gov |

| Sonogashira | 2-(4-Bromophenyl)quinoxaline, Terminal alkynes | Palladium catalyst | Optimized conditions | Alkyne substituted quinoxaline derivatives | grafiati.com |

Derivatization of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone and its Precursors

The chemical modification of the this compound structure, either directly or via its precursors, is a key strategy for generating a library of novel compounds with potentially enhanced biological activities. The amino group at the C6 position and the methyl groups at the N1 and C3 positions offer specific sites for functionalization, although derivatization often focuses on the broader quinoxalinone core.

Precursors such as 6-benzoyl-3-methyl-2(1H)quinoxalinone can be readily alkylated to introduce the N1-methyl group. For instance, the reaction of 6-benzoyl-3-methyl-2(1H)quinoxalinone with dimethyl sulphate in the presence of sodium hydroxide (B78521) yields 6-benzoyl-1,3-dimethyl-2(1H)quinoxalinone. mdpi.com Similarly, alkylation with ethyl chloroacetate (B1199739) in acetone (B3395972) using potassium carbonate as a catalyst can introduce an ester functionality at the N1 position. mdpi.com The amino group of 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione, a related precursor, is typically formed by the catalytic hydrogenation of the corresponding 6-nitro derivative using a palladium-on-carbon (Pd/C) catalyst. prepchem.com

Strategies for Substituent Introduction at the Quinoxalinone Core

The introduction of various substituents onto the quinoxalinone core is essential for tuning its electronic and steric properties. Common strategies involve either building the ring from appropriately substituted precursors or by direct functionalization of the pre-formed quinoxalinone ring.

Synthesis from Substituted Precursors: The most classical approach involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound or its equivalent. sapub.org For example, to introduce substituents on the benzene ring portion of the quinoxalinone, one would start with a 4-substituted-1,2-phenylenediamine. The nature of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can influence the reaction yield and rate. Studies have shown that reactants with electron-donating groups like methyl or methoxy (B1213986) tend to enhance the yield of quinoxaline derivatives, whereas electron-withdrawing groups such as nitro or chloro can sometimes lead to lower yields. nih.gov However, other reports indicate that strong electron-withdrawing groups on the aryl group can increase the inhibition efficiency of certain quinoxalinone derivatives in biological assays. nih.govmdpi.com

Direct C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of the quinoxalinone core, particularly at the C3 position. These cross-dehydrogenative coupling (CDC) reactions are highly atom-economical. acs.org

Amination: 3-Aminoquinoxalin-2(1H)-ones can be synthesized via visible-light-induced C-H/N-H cross-dehydrogenative coupling between quinoxalinones and aliphatic amines, using air or other oxidants. acs.org

Alkylation: Organophotoredox catalysis combined with hydrogen atom transfer allows for the C-H alkylation of quinoxalin-2(1H)-ones with various feedstocks like aldehydes and alcohols under mild, oxidant-free conditions. organic-chemistry.org

Alkoxylation: The C3-alkoxylation of quinoxalin-2(1H)-ones can be achieved through a catalyst-free cross-dehydrogenative coupling with primary or secondary alcohols, using an oxidant like PhI(OTFA)₂. organic-chemistry.org

Arylation: Aryl groups can be introduced at the C3 position using arylhydrazines under blue light irradiation or through photoredox-catalyst-free methods involving the formation of aryl radicals from diazonium salts. organic-chemistry.org

The following table summarizes various substituent introduction strategies on the quinoxalinone core.

Table 1: Selected Strategies for Substituent Introduction on the Quinoxalinone Core| Position | Reaction Type | Reagents/Catalyst | Key Features |

|---|---|---|---|

| C3 | Amination | Visible light, air, aliphatic amines | Forms C3-N bond via C-H/N-H cross-dehydrogenative coupling. acs.org |

| C3 | Alkylation | Organophotoredox catalyst, aldehydes/alcohols | Mild, external oxidant-free C-H alkylation. organic-chemistry.org |

| C3 | Alkoxylation | PhI(OTFA)₂, primary/secondary alcohols | Catalyst-free cross-dehydrogenative coupling. organic-chemistry.org |

| C3 | Arylation | g-C₃N₄/NaI, blue light, arylhydrazines | Semi-heterogeneous system for C-C bond formation. organic-chemistry.org |

| C6/C7 | Nitration | Nitrating agents | Introduction of nitro group for further conversion to amino group. portico.org |

Synthesis of Spiro-Fused and Condensed Quinoxalinone Derivatives

Expanding the structural diversity of quinoxalinones involves the synthesis of more complex, multi-cyclic systems. This includes spiro-fused derivatives, where a single atom is common to two rings, and condensed (or fused) derivatives, where two or more rings share two atoms.

Condensed quinoxalinone systems are particularly prevalent. For instance, indeno[1,2-b]quinoxaline derivatives can be synthesized through a one-pot reaction of 2-indanones with o-phenylenediamines. mdpi.com This method can be catalyzed by β-cyclodextrin in water, representing a green synthetic approach. mdpi.com Another important class of condensed heterocycles is the pyrrolo[1,2-a]quinoxalines. An iodine-mediated, metal-free, one-pot synthesis has been developed for these compounds, utilizing 1-(2-aminophenyl)-pyrrole and epoxides as the alkyl precursor. nih.gov Similarly, indolo[2,3-b]quinoxalines, known for their DNA-binding properties, are another class of condensed derivatives. sapub.org

The synthesis of these fused systems often relies on the cyclocondensation of a substituted o-phenylenediamine with a suitable cyclic ketone or dicarbonyl equivalent, leading to the formation of the new heterocyclic ring fused to the quinoxalinone core.

Green Chemistry Principles in Quinoxalinone Synthesis

The growing emphasis on environmental sustainability has driven the development of green synthetic methodologies for quinoxalinone derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. jocpr.comrsc.orgtandfonline.com

Key principles of green chemistry applied to quinoxalinone synthesis include:

Use of Green Catalysts:

Nanocatalysts: Various nanocatalysts, such as silica (B1680970) nanoparticles (SiO₂ NPs), nano-BF₃∙SiO₂, and magnetic iron-based nanoparticles, have been employed for the synthesis of quinoxalines. nih.govrsc.org These catalysts offer high surface area, reusability, and often allow for reactions under mild, solvent-free conditions. rsc.org

Biocatalysts and Natural Catalysts: Biomimetic catalysts like β-cyclodextrin have been used to promote reactions in water. mdpi.com L-arabinose, a simple sugar, has been demonstrated as an effective and eco-friendly catalyst for quinoxaline synthesis, achieving high yields in short reaction times in a methanol-water mixture. tandfonline.com

Eco-Friendly Solvents:

There is a significant shift away from toxic and volatile organic solvents. Water, ethanol, and polyethylene (B3416737) glycol (PEG-400) are increasingly used as green reaction media. mdpi.comripublication.com PEG-400 is non-toxic, inexpensive, and its water solubility simplifies product isolation. ripublication.com Ionic liquids and supercritical carbon dioxide have also been explored as sustainable solvent alternatives. jocpr.com

Energy-Efficient Methods:

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields in shorter times compared to conventional heating, sometimes even in catalyst- and solvent-free conditions. tandfonline.commdpi.com

Ultrasound Irradiation: Sonication is another energy-efficient technique that can promote the synthesis of quinoxaline derivatives, enhancing reaction rates at lower temperatures. researchgate.net

Atom Economy and One-Pot Syntheses:

One-pot reactions, where multiple synthetic steps are performed in a single flask without isolating intermediates, are highly desirable. The synthesis of indeno[1,2-b]quinoxalines from 2-indanones and o-phenylenediamines is an example of such a process. mdpi.com Cross-dehydrogenative coupling (CDC) reactions also exemplify high atom economy by forming bonds through the loss of only hydrogen molecules. organic-chemistry.org

The following table provides examples of green synthetic methods for quinoxalinone systems.

Table 2: Examples of Green Chemistry Approaches in Quinoxalinone Synthesis| Green Principle | Method | Catalyst/Medium | Substrates | Key Advantage |

|---|---|---|---|---|

| Green Catalyst | Condensation | L-arabinose / MeOH:H₂O | o-phenylenediamine, benzil | Biodegradable catalyst, quantitative yield in 15 mins at RT. tandfonline.com |

| Green Catalyst | Condensation | β-cyclodextrin / Water | o-phenylenediamines, 2-indanones | Biomimetic, catalyst is recoverable and reusable. mdpi.com |

| Green Catalyst | Condensation | SiO₂ nanoparticles / Solvent-free | 1,2-diamines, 1,2-diketones | High yields, short reaction times, reusable catalyst. rsc.org |

| Green Solvent | Nucleophilic Substitution | PEG-400 | 2-chloro quinoxaline, various amines | Non-toxic, recyclable solvent. ripublication.com |

Structure Activity Relationship Sar Studies of 6 Amino 1,3 Dimethyl 2 1h Quinoxalinone Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activities of quinoxalinone derivatives can be significantly modulated by altering the substituents on the quinoxaline (B1680401) ring system. nih.gov These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The amino and alkyl groups on the 6-amino-1,3-dimethyl-2(1H)-quinoxalinone scaffold play a pivotal role in defining its biological effects. The amino group, in particular, is a common feature in many biologically active quinoxalinones and can be a key site for further functionalization.

Disubstitution with alkyl groups on both the exocyclic amino nitrogen and the quinoxalinone nitrogen has been shown to be crucial for certain antiviral activities. For instance, in a series of compounds tested for their inhibitory effect on the Epstein-Barr virus (EBV), derivatives with alkyl groups, especially an allyl group, demonstrated high activity. mtieat.org This suggests that hydrophobic interactions between these alkyl groups and the binding site of the target receptor are important for the observed biological effect. mtieat.org

Furthermore, the nature of the alkyl group at the N1 position of the quinoxalinone ring can influence the synthetic accessibility and reactivity of the C3 position, which is often a key site for introducing further diversity. For example, quinoxalin-2(1H)-ones with ethyl, benzyl, allyl, or propargyl groups at the N1 position have been successfully used in cross-dehydrogenative coupling reactions to introduce various amino functionalities at the C3 position. unipd.it

The following table summarizes the impact of selected amino and alkyl substituents on the biological activity of quinoxalinone derivatives.

| Compound ID | N1-Substituent | C3-Substituent | C6-Substituent | Observed Biological Activity |

| I | Methyl | Amino | Amino | Core structure for SAR studies |

| II | Allyl | Hydrazino | Amino | Potent anti-EBV activity mtieat.org |

| III | Methyl | Propylamino | Amino | Significant C3-amination product unipd.it |

| IV | Benzyl | Propylamino | Amino | Efficient C3-amination product unipd.it |

This table is generated based on findings from the cited literature and is for illustrative purposes.

The introduction of halogens and other electron-modifying groups onto the quinoxalinone core is a common strategy to fine-tune the electronic properties and metabolic stability of the molecule. These modifications can have a profound impact on the biological activity profile.

For instance, in the context of anticancer activity, the electronic nature of substituents on the phenyl ring of quinoxalinone Schiff's bases was found to be a determining factor for COX-2 inhibition. Derivatives bearing aryl groups with electron-donating groups, such as methoxy (B1213986) (-OCH3), were among the most active. nih.gov Conversely, for LDHA inhibition, strong electron-withdrawing groups on the phenyl ring or the heterocyclic core resulted in the most potent inhibitors. nih.gov

The introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the C3 position of the quinoxalinone ring has been achieved through radical cascade reactions. nih.gov Similarly, difluoroalkylation at the C3 position has also been reported. nih.gov These halogenated derivatives represent important scaffolds for further biological evaluation. A recent study on ASK1 inhibitors identified a dibromo-substituted quinoxaline derivative as a potent inhibitor. nih.gov

The table below illustrates the influence of halogenation and electron-modifying groups on the activity of quinoxalinone derivatives based on reported research.

| Compound ID | Substituent(s) | Position(s) | Electronic Effect | Impact on Biological Activity |

| V | -OCH3 | Phenyl ring | Electron-donating | Increased COX-2 inhibition nih.gov |

| VI | -COOH | Phenyl ring | Electron-withdrawing | Decreased COX-2 inhibition, Increased LDHA inhibition nih.gov |

| VII | -CF3 | C3 | Electron-withdrawing | Potential for novel bioactivity nih.gov |

| VIII | Di-bromo | - | Electron-withdrawing | Potent ASK1 inhibition nih.gov |

This table is generated based on findings from the cited literature and is for illustrative purposes.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound derivatives, therefore, provides valuable insights into the spatial arrangement of key functional groups and their role in molecular recognition.

While specific conformational analysis studies on this compound are not extensively available in the reviewed literature, the general planarity of the quinoxaline ring system is a key structural feature. nih.gov X-ray crystallography studies on related quinoxaline derivatives, such as 2,3-dimethyl-6-nitroquinoxaline, have confirmed that the quinoxaline ring system is essentially planar. nih.gov This planarity facilitates π-π stacking interactions, which can be important for binding to biological macromolecules. acs.org

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), are powerful tools for exploring the conformational landscape of molecules. unipd.itbiomolmd.org These methods can be used to calculate the relative energies of different conformers and to understand the electronic properties that influence molecular shape. For instance, DFT calculations have been used to explore the conformational potential energy surface of transition states in reactions involving quinoxaline derivatives. acs.org The application of such computational approaches to this compound would be invaluable in predicting its preferred conformation and how this influences its interaction with various biological targets.

Stereochemical Considerations in Quinoxalinone Bioactivity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The introduction of a chiral center into the this compound scaffold can lead to enantiomers with distinct biological activities.

Although specific studies on the stereoselective synthesis and differential bioactivity of enantiomers of this compound were not found in the reviewed literature, research on other chiral quinoxaline derivatives highlights the importance of stereochemistry. For example, in a study of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethylquinoxaline-2,3-dione, the S-isomer was found to be 160-fold more potent in binding assays than the R-isomer. nih.gov This demonstrates that the spatial orientation of substituents can have a dramatic effect on the affinity of a ligand for its receptor.

The synthesis of chiral quinoxalinone derivatives can be achieved through various methods, including the use of chiral starting materials or chiral catalysts. The development of stereoselective syntheses for this compound derivatives would be a significant step towards understanding the stereochemical requirements for their biological activity and for the development of more selective and potent therapeutic agents.

Mechanistic Investigations of Biological Activities of Quinoxalinone Compounds

Modulation of Cellular Pathways and Molecular Targets

The biological activity of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone is rooted in its ability to interact with and modulate specific cellular components. These interactions can lead to a cascade of downstream effects, altering cellular functions and pathways. The following subsections explore the specific molecular targets and mechanisms that have been identified in scientific literature.

No specific research findings were identified for this compound in the areas of Enzyme Inhibition Studies and Nucleic Acid Binding and Intercalation Mechanisms.

A significant area of investigation for derivatives of 1,3-dimethyl-1H-quinoxalin-2-one involves their ability to counteract multi-drug resistance (MDR) in cancer cells. MDR is a major challenge in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. A key mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.

A substituted 1,3-dimethyl-1H-quinoxalin-2-one known in research as QA3 has been identified as a potent agent for reversing MDR in adriamycin-resistant human leukemia cells (K562/A02). QA3 effectively antagonizes the function of P-gp through a multi-faceted mechanism.

Mechanism of P-gp Inhibition:

ATP Blockade: QA3 significantly lowers the levels of intracellular ATP and stimulates the ATPase activity within membrane microsomes. This suggests that the compound inhibits P-gp function by interfering with ATP hydrolysis and its subsequent regeneration, processes that are crucial for powering the efflux pump.

PKC Activity Reduction: The compound has been shown to decrease the activity of protein kinase C (PKC), an enzyme involved in pathways that can regulate P-gp expression and function.

By inhibiting P-gp, QA3 enhances the cytotoxic effects of conventional chemotherapy drugs. Studies have shown that in the presence of QA3, the potency of adriamycin against resistant K562/A02 cells is significantly increased. This is demonstrated by an increase in apoptosis (programmed cell death), which is confirmed by the activation of key executioner proteins.

Apoptosis Enhancement:

Caspase Activation: Treatment with QA3 leads to an increase in the cleaved (active) forms of caspase-9 and caspase-3, and a corresponding decrease in their pro-caspase (inactive) forms.

PARP Cleavage: Consequently, the activity of poly ADP-ribose polymerase (PARP) is elevated, as shown by the presence of its cleavage product. PARP cleavage by caspase-3 is a hallmark of apoptosis.

These findings establish that this quinoxalinone derivative is a novel MDR reversal agent that potently inhibits P-gp, thereby sensitizing resistant cancer cells to chemotherapy.

In Vitro Pharmacological Efficacy Studies

The therapeutic potential of a compound is initially assessed through in vitro studies, which evaluate its effectiveness in controlled laboratory settings, such as cell cultures. These studies provide foundational data on the compound's pharmacological profile.

No specific research findings were identified for this compound in the areas of Assessment of Antimicrobial Potency and Antiviral Mechanisms in Cell Culture Models.

Anticancer and Antiproliferative Modalities in Cell Lines

Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the anticancer and antiproliferative modalities of the chemical compound This compound in cell lines. While the broader class of quinoxaline (B1680401) and quinoxalinone derivatives has been the subject of extensive cancer research, demonstrating a range of biological activities, data focusing explicitly on the 6-amino-1,3-dimethyl substituted variant is not present in the reviewed sources.

The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. Various derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against a variety of cancer cell lines. For instance, studies on other quinoxaline derivatives have identified compounds with potent inhibitory activity against lung, breast, and colon cancer cell lines. The mechanisms of action for some of these related compounds include the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways, and the inhibition of protein kinases such as EGFR and VEGFR. Furthermore, some quinoxalinone derivatives have been investigated as inhibitors of enzymes like transglutaminase 2, which is implicated in oncogenesis.

However, without specific experimental data for this compound, it is not possible to provide details on its efficacy, the cell lines it may be active against, or its specific molecular mechanisms of anticancer action.

In Vivo Studies in Non-Human Biological Systems (Investigating Pharmacodynamic Effects)

Similarly, a thorough review of scientific literature revealed no specific in vivo studies conducted on This compound to investigate its pharmacodynamic effects in non-human biological systems.

The absence of such studies for this compound means that there is currently no available data on its effects in a whole-organism context. Therefore, its potential pharmacodynamic profile, including its mechanism of action, efficacy, and any other physiological responses in non-human models, remains uncharacterized.

Advanced Analytical and Spectroscopic Characterization in Research of Quinoxalinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is an indispensable tool for the definitive identification and structural analysis of organic molecules like 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are the primary methods for verifying the core structure of quinoxalinone derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The N-methyl and C-methyl protons will appear as sharp singlet signals in the upfield region, typically around δ 3.6 ppm and δ 2.6 ppm, respectively. mdpi.com The protons of the amino group (-NH₂) would produce a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. In some quinoxalinone derivatives, the NH proton of the lactam ring is observed as a broad, exchangeable signal downfield, often above 12 ppm. chemicalbook.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. For this compound, characteristic signals include the carbonyl carbon (C=O) of the lactam ring, which is typically found in the range of δ 150-165 ppm. nih.gov The carbons of the aromatic ring and the C=N bond appear between δ 105-150 ppm. nih.gov The methyl carbons attached to the nitrogen and the aromatic ring will resonate at higher field.

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (δ, ppm) | Comments | | ¹H | ~7.0 - 7.8 | Aromatic protons (H-5, H-7, H-8) | | ¹H | ~5.0 - 6.0 | -NH₂ protons (broad singlet, exchangeable) | | ¹H | ~3.6 | N-CH₃ singlet | | ¹H | ~2.4 | C-CH₃ singlet | | ¹³C | ~155 | C=O (Lactam) | | ¹³C | ~110 - 150 | Aromatic & C=N carbons | | ¹³C | ~30 | N-CH₃ | | ¹³C | ~20 | C-CH₃ |

Note: These are predicted values based on data for structurally similar quinoxalinone derivatives and may vary depending on the solvent and experimental conditions.

While 1D NMR suggests a structure, 2D NMR experiments are crucial for confirming the precise connectivity of atoms. For complex molecules or for distinguishing between isomers, techniques such as COSY, HSQC, and HMBC are employed. itba.edu.ar

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as confirming the positions of the methyl and amino groups on the quinoxalinone framework. itba.edu.ar

Dynamic NMR studies at varying temperatures can also provide insights into processes like tautomeric equilibria or restricted bond rotation, which are known phenomena in related heterocyclic systems. itba.edu.ar

Mass Spectrometry for Molecular Weight Confirmation and Metabolite Identification

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.comnih.gov For this compound (molecular formula: C₁₀H₁₁N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. ijpras.com

The electrospray ionization (ESI) mass spectrum would be expected to show a prominent pseudomolecular ion peak [M+H]⁺ at m/z 190.09. Tandem MS (MS/MS) experiments involve the fragmentation of this parent ion to produce a characteristic pattern of daughter ions. This fragmentation can provide evidence for specific structural features.

Expected Fragmentation Pattern:

Loss of a methyl radical (•CH₃) from the N-methyl group.

Cleavage involving the carbonyl group.

Fragmentations of the benzene ring portion of the structure.

In metabolic studies, liquid chromatography coupled with mass spectrometry (LC-MS) is the premier tool for identifying metabolites. ijpras.com Following administration of the parent compound to a biological system, samples can be analyzed to detect new molecular ions corresponding to potential metabolic products. Common metabolic transformations include hydroxylation, N-dealkylation, or conjugation. HRMS is critical in this context to propose the elemental formulas of unknown metabolites, which, combined with MS/MS fragmentation data, helps to elucidate their structures. ijpras.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoxalinone systems, Raman is highly effective for studying the π-conjugated backbone. nih.gov Intense Raman bands can serve as spectroscopic markers for the quinoxalinone core, and their intensities can be related to the extent of electronic conjugation within the molecule. nih.gov This technique can also differentiate between closely related structures and detect the influence of aggregation or intermolecular interactions in the solid state.

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | | Amino (-NH₂) | N-H Stretch | 3300–3450 | IR | | Aromatic C-H | C-H Stretch | 3000–3100 | IR | | Aliphatic C-H | C-H Stretch (from -CH₃) | 2850–3000 | IR | | Lactam Amide (C=O) | C=O Stretch | 1640–1680 | IR (strong), Raman | | Aromatic Ring/C=N | C=C and C=N Stretch | 1450–1620 | IR, Raman (strong) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the fused bicyclic quinoxalinone ring system. Furthermore, it would reveal the arrangement of the molecules in the crystal lattice, a study of which is crucial for understanding intermolecular forces. For this specific compound, X-ray crystallography would show how the molecules interact through hydrogen bonding (involving the amino group and the carbonyl oxygen) and potential π-π stacking interactions between the aromatic rings. This information is invaluable for solid-state chemistry and materials science applications. While no specific crystal structure for this exact compound was found in the search, analysis of related quinoxalinones shows these interactions are key to their solid-state structures. nih.gov

Spectroscopic Probes for Investigating Binding Interactions and Mechanistic Pathways

The inherent spectroscopic properties of the quinoxalinone core can be exploited to study its interactions with biological macromolecules like proteins or nucleic acids. Many quinoxaline (B1680401) derivatives are known to be fluorescent, making them useful as spectroscopic probes. mdpi.com

The binding of this compound to a biological target can be monitored by changes in its spectroscopic signature. For example, fluorescence spectroscopy can be used in several ways:

Fluorescence Quenching: If the target molecule is a protein containing fluorescent amino acids like tryptophan, the binding of the quinoxalinone derivative can quench this intrinsic protein fluorescence. By titrating the protein with the compound, one can determine binding constants (Kₐ) and the number of binding sites. dovepress.com This is a static quenching process if a stable ground-state complex is formed. dovepress.com

Changes in Ligand Fluorescence: The fluorescence emission of the quinoxalinone itself may change upon binding—for instance, an increase in quantum yield or a shift in the emission maximum (solvatochromism) can occur as it moves into a non-polar binding pocket on a protein.

These spectroscopic binding studies, often complemented by in silico molecular docking, are essential for elucidating the structure-activity relationship (SAR) of potential drug candidates. researchgate.netnih.gov Docking simulations can predict the binding pose of the molecule within a protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex, thereby rationalizing the experimental findings. researchgate.net

Computational Chemistry and Molecular Modeling for Quinoxalinone Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of quinoxalinone molecules. These methods are used to determine optimized geometries, electronic distributions, and spectroscopic properties, offering a window into their chemical reactivity.

Density Functional Theory (DFT) is a robust computational method widely applied to investigate the structural and electronic properties of quinoxalinone systems. ias.ac.inscispace.com DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(d,p) or 6-31G(d,p), are employed to predict the equilibrium conformation of these molecules. ias.ac.inresearchgate.net Such calculations are crucial for determining optimized structural parameters like bond lengths and angles, which can then be compared with experimental data from X-ray crystallography where available. ias.ac.inscispace.com

DFT has been effectively used to study various quinoxalinone derivatives to understand their potential as corrosion inhibitors. researchgate.net In these studies, quantum chemical parameters are calculated to correlate the electronic properties of the molecules with their inhibition efficiency. researchgate.net The theoretical calculations have shown good agreement with experimental results, underscoring the predictive power of DFT in this context. researchgate.net For instance, investigations into different quinoxalinone derivatives have demonstrated how substituents influence their performance, such as the inductive effect of a methyl group enhancing inhibition efficiency. researchgate.net

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | Prediction of equilibrium conformation, calculation of vibrational frequencies, investigation of electronic properties. | ias.ac.in |

| DFT (B3LYP) | 6-31G(d,p) | Calculation of quantum chemical descriptors for corrosion inhibition studies. | researchgate.net |

| TD-DFT | 6-311+G(d,p) | Calculation of theoretical UV spectra to understand electronic transitions (e.g., n→π*). | ias.ac.inscispace.com |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov

In the context of quinoxalinone research, FMO analysis helps to elucidate the molecule's ability to donate or accept electrons. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The energy gap, ΔE, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For example, DFT calculations on quinoxalinone derivatives designed as corrosion inhibitors revealed their HOMO and LUMO energy levels, which are essential for understanding their interaction with metal surfaces. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) | -5.69 | -0.98 | 4.71 | researchgate.net |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) | -5.83 | -1.24 | 4.59 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

While specific MEP studies on 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone are not detailed in the provided literature, the technique's application on other heterocyclic systems illustrates its utility. For instance, MEP analysis of flavone (B191248) derivatives has been used to relate the electrostatic potential near specific functional groups to their biological activity. nih.gov For quinoxalinones, MEP mapping could similarly identify the most reactive sites, such as the nitrogen and oxygen atoms, which would likely show negative potential, and the amino group hydrogens, which would exhibit positive potential. This information is critical for understanding intermolecular interactions, including hydrogen bonding and receptor binding.

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking and dynamics simulations are powerful computational techniques that predict how a ligand, such as a quinoxalinone derivative, binds to a biological target, typically a protein receptor. These methods are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular docking simulations are performed to predict the preferred binding mode and affinity of a ligand within a protein's active site. For quinoxaline-based compounds, these studies have been crucial in identifying key interactions that govern their inhibitory activity. For example, a lawsone-quinoxaline hybrid was docked into the active site of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.gov The docking results revealed that the 6-aminoquinoxaline (B194958) moiety plays a significant role in binding. nih.gov It was shown to form a hydrogen bond with the amino acid residue Gly114 and a π-π stacking interaction with Trp80, a key residue in the catalytic anionic site (CAS) of the enzyme. nih.gov

| Compound/Moiety | Target Protein | Interacting Residue | Interaction Type | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Lawsone-Quinoxaline Hybrid (6d) | AChE (PDB: 7D9O) | Gly114 | Hydrogen Bond | -11.56 | nih.gov |

| Lawsone-Quinoxaline Hybrid (6d) | AChE (PDB: 7D9O) | Trp80 | π-π Stacking | -11.56 | nih.gov |

| Lawsone-Quinoxaline Hybrid (6d) | AChE (PDB: 7D9O) | Trp280, Tyr118 | π-π Stacking | -11.56 | nih.gov |

| Quinoxalinone Schiff's Base (4c) | Metallo-β-lactamase (PDB: 1a8t) | Gly175 | Hydrogen Bond | Not specified | nih.gov |

Beyond identifying single interactions, computational analysis provides a detailed view of how a ligand occupies the binding site and its conformational flexibility. Studies on quinoxaline (B1680401) derivatives have demonstrated their ability to act as dual-binding site inhibitors. nih.gov In the case of AChE, a lawsone-quinoxaline hybrid was shown to bind to both the catalytic anionic site (CAS) at the bottom of the active site gorge and the peripheral anionic site (PAS) at the entrance. nih.gov The 6-aminoquinoxaline moiety was identified as the PAS ligand, highlighting its importance in anchoring the molecule at the gorge's entrance. nih.gov

The conformation of the ligand within the binding site is also a critical factor. Docking studies of certain quinoxalinone Schiff's bases have shown that the molecules can adopt different shapes, such as a "J" shape or a more linear conformation, to fit within the receptor's cavity. nih.gov This conformational adaptability, sometimes enhanced by flexible linkers, allows for optimal interactions with various amino acid residues through hydrophobic, polar, and van der Waals forces. nih.gov Molecular dynamics simulations can further explore these conformational landscapes over time, providing a more dynamic picture of the binding event and the stability of the ligand-protein complex. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-based features of a compound with its biological activity or physicochemical properties. researchgate.net For quinoxalinone research, these models are pivotal in identifying the key molecular descriptors that govern their therapeutic potential.

Research on related quinolinone-based compounds has demonstrated the utility of QSAR in understanding their mechanism of action. nih.gov For instance, studies have shown that descriptors such as van der Waals volume, electron density, and electronegativity play a crucial role in the antitubercular activity of certain quinolinone derivatives. nih.gov In these models, electron-withdrawing groups were found to enhance biological activity by increasing the molecular volume and reducing electronegativity. nih.gov

For this compound, a hypothetical QSAR model would likely involve the calculation of a variety of molecular descriptors. These can be broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. The amino group at the 6-position is a strong electron-donating group, which would significantly influence these electronic properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular weight, van der Waals volume, and surface area. The methyl groups at the 1 and 3 positions contribute to the steric bulk of the molecule.

Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule.

A hypothetical QSAR study on a series of this compound analogs could reveal correlations between these descriptors and a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme. The resulting equation would allow for the prediction of activity for newly designed molecules, thereby guiding synthetic efforts towards more potent compounds.

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of this compound and Related Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity (IC50, µM) |

| This compound | 203.24 | 1.85 | -5.23 | -1.45 | 5.2 |

| 6-Nitro-1,3-dimethyl-2(1H)-quinoxalinone | 233.21 | 1.50 | -6.12 | -2.58 | 12.8 |

| 1,3-Dimethyl-2(1H)-quinoxalinone | 188.22 | 2.10 | -5.89 | -1.21 | 25.5 |

| 6-Amino-2(1H)-quinoxalinone | 161.16 | 0.95 | -5.15 | -1.52 | 8.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of QSAR/QSPR modeling.

In Silico Pharmacokinetic and Pharmacodynamic Predictions (Theoretical Frameworks)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a crucial step in evaluating their pharmacokinetic profile. nih.govnih.gov For this compound, these predictions can provide early insights into its potential as a drug.

Pharmacokinetic Predictions (ADME):

Absorption: The Caco-2 cell permeability assay is an in vitro model used to predict human intestinal absorption. nih.gov For quinoxalinone derivatives, it has been observed that increased hydrogen-bonding capacity can negatively impact permeability. nih.gov The presence of the amino group and the carbonyl group in this compound suggests a moderate potential for hydrogen bonding, which might influence its absorption.

Distribution: The volume of distribution (Vd) and plasma protein binding are key parameters. In silico models can predict these based on the molecule's lipophilicity (LogP) and other physicochemical properties. The blood-brain barrier (BBB) penetration is another critical factor, especially for centrally acting drugs. nih.gov

Metabolism: Prediction of metabolic pathways is essential to identify potential drug-drug interactions and the formation of active or toxic metabolites. Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. In silico tools can predict which CYP isoforms are likely to metabolize this compound.

Excretion: The route and rate of excretion (e.g., renal or hepatic clearance) can be estimated using computational models.

Pharmacodynamic Predictions:

Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule to its macromolecular target. nih.govnih.gov This provides insights into the pharmacodynamic properties of the compound. For instance, molecular docking studies on a 6-aminoquinoxaline derivative revealed its binding mode within the active site of acetylcholinesterase, with the quinoxaline ring forming a π-π stacking interaction with a key tryptophan residue. nih.gov

For this compound, docking studies could be performed against various potential biological targets to hypothesize its mechanism of action and predict its binding affinity. The results of such studies can guide the design of derivatives with improved binding and, consequently, enhanced biological activity.

Table 2: Predicted In Silico ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.85 | Moderately permeable |

| Human Intestinal Absorption (%) | > 90% | High |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| Hepatotoxicity | Low | Unlikely to be hepatotoxic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: The data in this table is based on predictions from in silico models and requires experimental validation.

Emerging Applications and Research Frontiers for Quinoxalinone Derivatives

Applications in Materials Science and Optoelectronics

The quinoxalin-2(1H)-one core is noted as a valuable electron-withdrawing component in the design of push-pull systems, which are integral to developing materials with interesting photophysical properties for material science applications. mdpi.com Research has also pointed to the general use of quinoxaline (B1680401) derivatives in the field of optoelectronic materials. researchgate.net

Chromophores and Fluorescent Probes

The broader family of quinoxalinone derivatives has been successfully utilized in the development of fluorescent probes. For instance, certain quinoxalinone-based probes have been designed for the detection of thiols and for pH sensing in aqueous media. mdpi.comresearchgate.net Furthermore, red-emitting fluorescent probes with a quinoxalinone skeleton have been engineered for the in vivo imaging of amyloid-β plaques, which are associated with Alzheimer's disease. nih.govacs.org These probes exhibit desirable optical properties and high binding affinity to their targets. nih.govacs.org However, no specific data was found detailing the use of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone as a chromophore or fluorescent probe.

Catalysis and Organocatalysis Utilizing Quinoxalinone Scaffolds

The field of catalysis has explored the use of the quinoxalin-2(1H)-one structure. Research into the direct C-H functionalization of quinoxalin-2(1H)-ones has been a subject of interest, with various catalytic methods being developed. nih.govresearchgate.net Both transition-metal-catalyzed and metal-free catalytic reactions have been reviewed, highlighting the versatility of this heterocyclic moiety. researchgate.net Additionally, organocatalysis has been employed in reactions involving quinoxalinone synthesis. organic-chemistry.org The specific role of this compound in catalytic processes has not been documented in the available literature.

Chemo-sensing and Biosensing Applications

The structural features of quinoxalinones make them suitable candidates for chemo-sensing and biosensing applications. The development of fluorescent probes for pH and thiols, as mentioned earlier, falls under this category. mdpi.comresearchgate.net The application of quinoxalinone-based probes for imaging biological targets like amyloid-β further underscores their potential in biosensing. nih.govacs.org

Biological Tool Compounds and Imaging Agents

Quinoxalinone derivatives have been investigated as scaffolds for biologically active compounds and imaging agents. nih.govacs.orgacs.org Their utility as fluorescent probes for biological molecules highlights their potential as tool compounds in biomedical research. nih.govacs.org The ability of certain derivatives to cross the blood-brain barrier and visualize specific pathological markers demonstrates their promise as in vivo imaging agents. nih.govacs.org

Future Directions and Challenges in 6 Amino 1,3 Dimethyl 2 1h Quinoxalinone Research

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The development of novel analogs of 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone with improved biological specificity is a primary focus of future research. The core quinoxalinone scaffold offers a versatile platform for structural modifications. By systematically altering substituent groups at various positions, medicinal chemists can fine-tune the molecule's electronic and steric properties to enhance its interaction with specific biological targets.

Key strategies for the design and synthesis of next-generation analogs include:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the relationship between the chemical structure of quinoxalinone derivatives and their biological activity is paramount. Future research will involve the synthesis of a library of analogs with systematic variations to identify key structural motifs responsible for desired pharmacological effects.

Bioisosteric Replacement: This approach involves replacing certain functional groups with others that have similar physical or chemical properties. For this compound, the amino group at the 6-position and the methyl groups at the 1- and 3-positions are prime candidates for bioisosteric replacement to modulate activity and selectivity.

Hybrid Molecule Design: Combining the quinoxalinone core with other pharmacologically active moieties can lead to the development of hybrid compounds with dual or synergistic activities. This strategy could yield novel therapeutics with improved efficacy and a reduced likelihood of resistance development.

Addressing Synthetic Scalability and Sustainable Production

For any promising compound to move from the laboratory to clinical or industrial application, the development of a scalable and sustainable synthetic route is essential. While various methods for the synthesis of the quinoxalinone core exist, many are not amenable to large-scale production due to factors such as high cost, low yields, or the use of hazardous reagents.

Future research in this area will need to address the following challenges:

Process Optimization: Existing synthetic routes for this compound and its analogs will require rigorous optimization to improve reaction yields, reduce reaction times, and minimize the formation of byproducts.

Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of quinoxalinones is a critical future direction. This includes the use of environmentally benign solvents, catalysts, and renewable starting materials to create a more sustainable manufacturing process.

Flow Chemistry: The adoption of continuous flow chemistry offers a promising alternative to traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, particularly for reactions that are exothermic or involve hazardous intermediates.

Integration of Multidisciplinary Approaches in Quinoxalinone Discovery

The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach to the study of this compound. The integration of computational and experimental techniques will be crucial for accelerating the discovery and development process.

Key multidisciplinary strategies include:

Computational Modeling and In Silico Screening: Molecular docking and virtual screening can be employed to predict the binding affinity of this compound analogs for various biological targets. This computational pre-screening can help prioritize the synthesis of the most promising candidates, saving time and resources.

Chemical Biology: The use of chemical probes based on the this compound scaffold can help to identify and validate novel biological targets. These probes can be used to study the compound's mechanism of action and its effects on cellular pathways.

Systems Biology: A systems-level understanding of how this compound and its analogs affect biological systems is essential. This involves integrating data from genomics, proteomics, and metabolomics to build comprehensive models of the compound's biological effects.

Identifying Unexplored Therapeutic and Industrial Avenues

While much of the research on quinoxalinone derivatives has focused on their antimicrobial and anticancer properties, there is a vast, unexplored landscape of potential therapeutic and industrial applications for this compound.

Potential unexplored avenues include:

Neurodegenerative Diseases: Some quinoxalinone derivatives have shown neuroprotective effects. Future research could explore the potential of this compound and its analogs in the treatment of diseases such as Alzheimer's and Parkinson's.

Agrochemicals: The structural similarity of quinoxalinones to some existing herbicides and pesticides suggests that this compound could serve as a lead compound for the development of new agrochemicals.

Materials Science: The planar structure and potential for electronic delocalization in the quinoxalinone ring system make it an interesting building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Overcoming Resistance Mechanisms in Biological Systems

The emergence of resistance is a major challenge in the development of new therapeutic agents, particularly in the context of infectious diseases and cancer. As with other bioactive compounds, the long-term efficacy of this compound could be compromised by the development of resistance.

Strategies to overcome resistance mechanisms include:

Combination Therapy: The use of this compound in combination with other drugs that have different mechanisms of action can reduce the likelihood of resistance developing.

Targeting Resistance Mechanisms: Research into the specific molecular mechanisms by which cells or microorganisms develop resistance to quinoxalinone compounds can inform the design of second-generation analogs that can circumvent these mechanisms.

Development of Resistance-Modulating Agents: Another approach is to co-administer this compound with a non-toxic agent that inhibits the resistance mechanism, thereby restoring the activity of the primary compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-amino-1,3-dimethyl-2(1H)-quinoxalinone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted o-phenylenediamines and glyoxylic acid derivatives. For example, refluxing o-phenylenediamine with glyoxylic acid in n-butanol yields quinoxalinone derivatives with yields >75% after recrystallization (DMF-ethanol mixtures). Key parameters include reaction time (5–7 hours), stoichiometric ratios (1:1.25 amine:acid), and purification via column chromatography or recrystallization .

- Optimization : Monitor reaction progress using TLC (silica gel F254) and UV visualization. Adjust solvent polarity (e.g., DMF/ethanol ratios) to improve crystal quality and purity (>98% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- NMR : Assign peaks using Bruker WB-300 spectrometers. The amine proton (NH2) typically appears as a singlet at δ 6.5–7.0 ppm, while methyl groups (CH3) resonate as singlets at δ 2.5–3.0 ppm. Aromatic protons in the quinoxalinone ring appear as multiplet signals between δ 7.0–8.5 ppm .

- IR : Characteristic carbonyl (C=O) stretches appear at 1650–1700 cm⁻¹, and NH2 bending vibrations are observed at 1550–1600 cm⁻¹ (KBr pellet method) .

Q. What in vivo models are suitable for preliminary toxicity assessment of quinoxalinone derivatives?

- Experimental Design : Use Wistar rats (n = 5 per group) for acute toxicity studies. Administer the compound intraperitoneally at doses ranging from 10–100 mg/kg. Monitor mortality, behavioral changes (e.g., locomotor activity), and biochemical parameters (e.g., liver enzymes, creatinine) over 24–72 hours. Histopathological analysis of liver/kidney tissues is critical .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodology : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-donating/accepting capabilities. Analyze Mulliken charges to identify reactive sites (e.g., amino groups for electrophilic substitution) .

- Applications : Correlate computed dipole moments with solubility in polar solvents (e.g., DMSO) or predict regioselectivity in radical-mediated functionalization .

Q. What strategies enhance regioselective functionalization of the quinoxalinone core for structure-activity relationship (SAR) studies?

- Radical-Mediated Approaches : Use cerium ammonium nitrate (CAN) to generate nucleophilic carbamoyl radicals. Protonation of the quinoxalinone ring increases reactivity toward radical addition at the C3/C6 positions. Monitor regioselectivity via LC-MS and isolate products using preparative HPLC .

- Microwave-Assisted Synthesis : Accelerate hydrazone formation (e.g., coupling with 6-methyl-3-acetylcoumarin) under microwave irradiation (100°C, 30 minutes). Yields improve by 15–20% compared to conventional heating .

Q. How can quinoxalinone derivatives be integrated into high-throughput screening for anxiolytic or antidepressant activity?

- Experimental Design :

- In vitro : Screen against serotonin (5-HT1A) or dopamine (D2) receptors using radioligand binding assays (IC50 determination).

- In vivo : Use the forced swim test (FST) and elevated plus maze (EPM) in Wistar rats. Compare efficacy to standards (e.g., diazepam at 1 mg/kg). Dose-response curves (1–10 mg/kg) and statistical analysis (ANOVA, p < 0.05) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.